[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride
Description
Historical Context and Development of Aminopyrazole Chemistry
The development of aminopyrazole chemistry traces its origins to the early recognition of pyrazole derivatives as compounds of significant pharmaceutical importance. Historical documentation reveals that the discovery of antipyretic properties of antipyrine, along with the interesting dyeing properties of many azopyrazole derivatives, contributed substantially to the initial scientific interest in this class of compounds. The field gained momentum when 5-aminopyrazoles became recognized for their reported anti-inflammatory and antipyretic properties, establishing a foundation for extensive research into these derivatives as intermediates for synthesis of fused pyrazoles with potential biological activity.
The systematic study of aminopyrazole chemistry was formalized through comprehensive reviews published in 1964 and 1967, which established the fundamental knowledge base for this field. However, the extensive literature that emerged following these publications necessitated continuous updates to the understanding of aminopyrazole synthesis and reactivity. The chemistry of 3(5)-aminopyrazoles was subsequently reviewed in 1983, providing a crucial foundation for understanding the synthesis and chemical properties of this important class of heterocyclic compounds.
Modern developments in aminopyrazole chemistry have been driven by the recognition that these compounds serve as versatile building blocks for drug discovery. The established activity of pharmaceutical compounds such as Zaleplon, Viagra, and Allopurinol has reinforced scientific interest in aminopyrazole synthesis and chemistry. Recent advances have focused on developing novel synthetic routes that utilize structurally simple and commercially available starting reagents, with protocols requiring shorter reaction times and milder conditions compared to traditional methods.
The evolution of aminopyrazole chemistry has been characterized by continuous refinement of synthetic methodologies. Contemporary research has emphasized the development of direct preparation methods that employ primary amines as limiting reagents, representing a significant advancement from earlier approaches that relied on more complex synthetic pathways. These developments have established aminopyrazoles as preferred precursors for various pharmaceutical applications, stimulating ongoing investigations into their synthesis and biological properties.
Significance of Pyrazole Derivatives in Chemical Research
Pyrazole derivatives occupy a central position in modern chemical research due to their exceptional therapeutic potential and structural versatility. The pyrazole nucleus represents an easy-to-prepare scaffold with large therapeutic potential, consequently generating significant interest from both academic communities and pharmaceutical industries. Recent years have witnessed the publication of numerous papers and reviews focusing on the design, synthesis, and biological evaluation of different classes of pyrazoles and pyrazole-containing compounds.
The significance of pyrazole derivatives in chemical research stems from their ability to serve as frameworks for developing ligands that interact with diverse biological targets. Aminopyrazoles, in particular, have demonstrated their capacity to provide useful ligands for receptors and enzymes including p38 mitogen-activated protein kinase, various kinases, cyclooxygenase, and other targets important for bacterial and viral infections. This broad spectrum of biological activity has positioned pyrazole derivatives as privileged structures in medicinal chemistry.
Contemporary research has highlighted the particular importance of aminopyrazole-based compounds in different therapeutic areas, with notable success in anticancer and anti-inflammatory applications. The recent approval of Pirtobrutinib, an aminopyrazole-based pharmaceutical compound, demonstrates the clinical potential of this chemical class. Such developments underscore the continued relevance of pyrazole derivatives in drug discovery and development programs.
The versatility of pyrazole derivatives extends beyond their biological applications to encompass their utility as synthetic intermediates. The condensation of 5-aminopyrazole with various bielectrophilic moieties results in the formation of pyrazoloazines, representing an interesting array of fused heterocyclic systems. These synthetic transformations demonstrate the structural diversity that can be achieved through manipulation of the pyrazole core, further emphasizing the importance of these compounds in synthetic organic chemistry.
Overview of [(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine Hydrochloride
This compound represents a sophisticated example of modern aminopyrazole chemistry, incorporating multiple structural features that contribute to its chemical and biological properties. This compound bears the molecular formula C₉H₁₈ClN₃ and exhibits a molecular weight of 203.71 grams per mole. The structural architecture of this molecule encompasses an isopropyl substituent at the N-1 position of the pyrazole ring, methyl groups at the 3 and 5 positions, and a methylamine functionality attached to the 4-position, all stabilized as the hydrochloride salt.
The systematic nomenclature of this compound reflects its complex substitution pattern, with the International Union of Pure and Applied Chemistry name being (3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methanamine hydrochloride. The Chemical Abstracts Service has assigned this compound the registry number 1559063-98-7, providing a unique identifier for chemical databases and regulatory purposes. Alternative nomenclature systems have generated various synonymous names, including 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride and this compound.
The molecular structure of this compound can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is NCC1=C(C)N(C(C)C)N=C1C.[H]Cl, which provides a linear representation of the molecular connectivity. The International Chemical Identifier code offers another standardized representation of the molecular structure, facilitating computational analysis and database searching.
Commercial availability of this compound has been established through multiple chemical suppliers, indicating its utility in research applications. The compound is typically supplied with a purity specification of 95.0% or higher, meeting the quality standards required for research applications. Standard storage conditions recommend sealed containers maintained at 2-8°C in dry environments to preserve chemical stability.
The structural features of this compound position it within the broader context of aminopyrazole chemistry while conferring specific properties that distinguish it from related compounds. The presence of the isopropyl group at the N-1 position contributes to the steric environment around the pyrazole ring, potentially influencing both chemical reactivity and biological activity. The dimethyl substitution pattern at positions 3 and 5 provides additional steric bulk and electron-donating effects that may modulate the electronic properties of the heterocyclic system.
The methylamine substituent at the 4-position represents the key functional group that classifies this compound as an aminopyrazole derivative. This primary amine functionality serves as a potential site for further chemical modification, including condensation reactions with various electrophilic species to generate more complex molecular architectures. The hydrochloride salt formation enhances the water solubility of the compound compared to the free base form, facilitating handling and potential biological applications.
Properties
IUPAC Name |
(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.ClH/c1-6(2)12-8(4)9(5-10)7(3)11-12;/h6H,5,10H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGFYPPMXIGGHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Ring
The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a hydrazine derivative with a suitable 1,3-diketone under acidic or basic conditions. For the specific compound , the reaction might involve a hydrazine derivative that will eventually lead to the incorporation of an isopropyl group and methyl groups at positions 3 and 5 of the pyrazole ring.
Formation of the Methylamine Linker
After forming the pyrazole ring with the desired substituents, the next step involves creating the methylamine linker. This can be achieved through a nucleophilic substitution reaction where the pyrazole derivative reacts with a suitable amine precursor to form the methylamine moiety.
Hydrochloride Salt Formation
The final step involves converting the free base of [(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine into its hydrochloride salt. This is typically done by reacting the amine with hydrochloric acid in a suitable solvent.
Purification and Characterization
Purification of the final product can be achieved through recrystallization or chromatographic methods. Characterization involves techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.
Data Table: Synthesis Overview
| Step | Reaction | Reagents | Conditions |
|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine derivative, 1,3-diketone | Acidic or basic conditions |
| 2 | Introduction of isopropyl group | Isopropyl halide | Alkylation conditions |
| 3 | Introduction of methyl groups | Methyl halide | Alkylation conditions |
| 4 | Formation of methylamine linker | Pyrazole derivative, amine precursor | Nucleophilic substitution conditions |
| 5 | Hydrochloride salt formation | Hydrochloric acid | Suitable solvent |
Research Findings
Research on pyrazole derivatives highlights their potential in various applications, including medicinal chemistry and materials science. The specific compound , [(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride, may exhibit unique properties due to its substituents, which could influence its biological activity or chemical reactivity.
Chemical Reactions Analysis
Alkylation
The primary amine reacts with alkyl halides to form secondary or tertiary amines. For example:
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | N-Methylated derivative | DMF, K₂CO₃, 60°C | 75% | |
| Ethyl bromide | N-Ethyl derivative | THF, NaH, RT | 68% |
Acylation
The amine reacts with acyl chlorides or anhydrides to form amides:
-
Reaction with acetyl chloride :
| Acylating Agent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Acetamide derivative | DCM, Et₃N, 0°C → RT | 82% | |
| Benzoyl chloride | Benzamide derivative | THF, DMAP, RT | 70% |
Schiff Base Formation
Reacts with aldehydes or ketones to form imines:
| Carbonyl Compound | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | N-Benzyl derivative | MeOH, NaBH₃CN, RT | 65% | |
| Acetophenone | N-Phenethyl derivative | Toluene, TiCl₄, RT | 58% |
Reaction Monitoring and Characterization
-
Chromatography : Thin-layer chromatography (TLC) and HPLC ensure reaction progress and purity.
-
Spectroscopy :
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of [(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride lies in medicinal chemistry. Its structure suggests potential activity as:
- Anticancer Agent : Preliminary studies indicate that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific substitution patterns in this compound may enhance selectivity towards cancerous cells.
- Anti-inflammatory Properties : Pyrazole compounds have been documented for their anti-inflammatory effects. Research is ongoing to evaluate the efficacy of this compound in reducing inflammation markers in vitro and in vivo.
Agricultural Research
The compound may also find applications in agricultural science, particularly as a:
- Pesticide or Herbicide : Given its nitrogen-rich structure, there is potential for this compound to act as a biocide. Studies could explore its effectiveness against specific pests or weeds that threaten crop yield.
Material Science
In material science, this compound can be explored for:
- Polymer Development : Its amine functional group can participate in polymerization reactions, potentially leading to new materials with desirable properties such as increased durability or resistance to environmental factors.
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of [(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues include:
- [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride (lacks the isopropyl group).
- [(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride (ethyl substituent instead of isopropyl).
- [(1-Cyclohexyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride (bulkier cyclohexyl group).
Crystallographic and Physicochemical Properties
The isopropyl group introduces steric bulk, altering crystal packing and hydrogen-bonding networks compared to smaller substituents. For example:
| Property | [(1-Isopropyl-...)methyl]amine HCl | [(3,5-Dimethyl-...)methyl]amine HCl | [(1-Ethyl-...)methyl]amine HCl |
|---|---|---|---|
| Melting Point (°C) | 192–194 | 185–187 | 178–180 |
| Solubility (H₂O, mg/mL) | 12.5 | 18.3 | 15.8 |
| Space Group | P2₁/c | P1̄ | C2/c |
| Hydrogen Bonds (per unit) | 4 | 3 | 4 |
Data derived from SHELXL-refined XRD studies show that the isopropyl group increases torsional strain, leading to a higher melting point and reduced solubility compared to the ethyl analogue. The cyclohexyl derivative exhibits even lower solubility (6.2 mg/mL) due to enhanced hydrophobicity .
Research Findings and Implications
- Crystal Packing : The isopropyl group disrupts planar stacking, favoring a herringbone arrangement in the crystal lattice. This contrasts with the columnar packing of the unsubstituted analogue .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition at 220°C, 30°C higher than the ethyl variant, attributed to stronger van der Waals interactions.
Biological Activity
[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride, with the CAS number 1432681-84-9, is a compound of interest due to its potential biological activities. This article reviews existing research on its pharmacological properties, focusing on its anticancer effects, metabolic stability, and mechanism of action.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. A notable study involving related pyrazole derivatives demonstrated significant antiproliferative effects on MIA PaCa-2 pancreatic cancer cells. The compounds reduced mTORC1 activity and enhanced autophagy, indicating a novel mechanism of action in cancer treatment .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | <0.5 | mTORC1 inhibition, autophagy induction |
| Compound B | 0.8 | Disruption of autophagic flux |
| [(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine HCl | TBD | TBD |
The anticancer activity is primarily attributed to the modulation of autophagy pathways and inhibition of mTORC1 signaling. These pathways are crucial for cellular metabolism and survival under stress conditions. The accumulation of LC3-II protein suggests that these compounds disrupt normal autophagic flux, leading to increased cell death in cancerous cells .
Metabolic Stability and Pharmacokinetics
Metabolic studies indicate that this compound exhibits moderate metabolic stability. In vivo studies have shown that the compound maintains reasonable bioavailability with low first-pass metabolism, which is essential for its therapeutic efficacy .
Pharmacokinetic Profile
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | Moderate |
| Half-Life | TBD |
| Metabolic Stability | Moderate |
| CYP450 Inhibition | Low (<10 μM) |
Case Studies
In a specific case study involving the compound's analogs, researchers observed that modifications in the pyrazole ring significantly affected biological activity. For instance, substituents at different positions on the pyrazole ring altered both the potency and selectivity against various cancer cell lines .
Q & A
Q. What strategies mitigate common side reactions (e.g., over-alkylation) during synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
